molecular formula C17H23NOS2 B2759396 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 1795191-53-5

2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Numéro de catalogue: B2759396
Numéro CAS: 1795191-53-5
Poids moléculaire: 321.5
Clé InChI: VQSVDEBXUWJBIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic compound with a unique structure that includes a bicyclic ring system and multiple sulfur-containing functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of sulfur-containing groups: Thiol groups can be introduced through nucleophilic substitution reactions, where a thiol reacts with an appropriate leaving group on the bicyclic ring.

    Formation of the ethanone moiety: This can be achieved through acylation reactions, where an acyl chloride reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include thiols and amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Drug Discovery

The 8-azabicyclo[3.2.1]octane scaffold has been extensively studied for its role in developing ligands targeting various receptors, particularly in the central nervous system (CNS). Research indicates that modifications to this scaffold can enhance selectivity and affinity for dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease .

Pharmacological Studies

Recent studies have highlighted the potential of compounds like 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one in pharmacological applications due to their ability to interact with neurotransmitter systems. For instance, analogs of this compound have shown promising results as dopamine D2 receptor antagonists, which can be beneficial in managing psychotic disorders .

Synthesis of Tropane Alkaloids

The compound serves as a key intermediate in synthesizing various tropane alkaloids, which are important due to their wide range of biological activities . The enantioselective construction methods for synthesizing such compounds often utilize the unique structural features of the bicyclic framework to achieve desired stereochemistry .

Case Studies

StudyFocusFindings
Study on Dopamine Receptor Binding Investigated binding affinities of modified bicyclic compoundsFound that certain modifications significantly improved D2 receptor selectivity and affinity .
Synthesis Methodologies Reviewed synthetic pathways for 8-azabicyclo[3.2.1]octanesHighlighted innovative approaches that enhance yields and stereoselectivity in the synthesis of these compounds .
Biological Activity Assessment Evaluated the pharmacological effects of related compoundsDemonstrated potential therapeutic effects on CNS disorders through modulation of dopamine pathways .

Mécanisme D'action

The mechanism of action of 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The sulfur-containing groups can interact with biological molecules through the formation of disulfide bonds, while the bicyclic ring system can interact with various receptors and enzymes, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-(benzylthio)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    2-(benzylthio)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propane: Similar structure but with a propane chain instead of an ethanone.

Uniqueness

The unique combination of a bicyclic ring system and multiple sulfur-containing functional groups makes 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one distinct from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activities.

Activité Biologique

The compound 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N2S2OC_{15}H_{22}N_2S_2O, with a molecular weight of approximately 306.47 g/mol. The structure features a bicyclic system, which is characteristic of many biologically active compounds, particularly those interacting with neurotransmitter systems.

Research indicates that compounds similar to This compound may exhibit activity through various mechanisms, including:

  • Dopamine Receptor Modulation : The compound's structural similarities to known dopamine receptor ligands suggest it may act as a modulator at dopamine D2-like receptors, which are implicated in numerous neurological disorders .
  • Inhibition of Enzymatic Activity : Preliminary studies indicate potential inhibitory effects on enzymes such as DNMT1 (DNA methyltransferase 1), which plays a crucial role in epigenetic regulation .

Pharmacological Studies

Several studies have examined the pharmacological properties of related compounds:

  • Dopamine D2 Receptor Affinity : A series of analogues demonstrated varying affinities for D2 receptors, suggesting that modifications to the azabicyclo framework can significantly impact receptor binding and selectivity .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress, potentially providing therapeutic avenues for neurodegenerative diseases .
  • Case Studies :
    • A study involving a related compound indicated significant neuroprotective effects in animal models of Parkinson's disease, highlighting the potential for therapeutic use in managing symptoms and progression .
    • Clinical trials assessing the efficacy of similar compounds in treating schizophrenia have shown mixed results, necessitating further investigation into their therapeutic profiles and side effects .

Data Tables

PropertyValue
Molecular FormulaC₁₅H₂₂N₂S₂O
Molecular Weight306.47 g/mol
Potential Target ReceptorsDopamine D2-like receptors
Inhibitory ActionDNMT1 inhibition

Q & A

Q. Basic: What are the key synthetic strategies for preparing 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Core Bicyclic Formation : Construct the 8-azabicyclo[3.2.1]octane scaffold via [3+2] cycloaddition or ring-closing metathesis, followed by nitrogen protection (e.g., Boc or benzyl groups) .

Sulfanyl Group Introduction :

  • Benzylsulfanyl : React the bicyclic amine with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
  • Methylsulfanyl at Position 3 : Use a nucleophilic substitution reaction with methyl disulfide or methylthiolate .

Ketone Installation : Acylation via chloroacetyl chloride or coupling with activated esters (e.g., EDCl/HOBt in THF) completes the ethanone moiety .
Critical Step : Optimize reaction time and temperature to avoid epimerization of the bicyclic core. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is essential .

Q. Advanced: How can researchers resolve contradictions in reported reaction yields for the sulfanyl functionalization step?

Methodological Answer:
Discrepancies in yields often stem from:

  • Steric Hindrance : The 3-methylsulfanyl group on the bicyclic core creates steric bulk, slowing benzylsulfanyl addition. Kinetic studies (e.g., monitoring via TLC or HPLC) can identify optimal stoichiometry (e.g., 1.5–2.0 eq. benzyl mercaptan) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Compare yields in DMF vs. THF with controlled water content (<50 ppm) .
  • Catalytic Additives : Additives like DMAP or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reactivity. Pilot reactions with/without additives are advised .
    Data Reconciliation : Use Design of Experiments (DoE) to systematically vary parameters (solvent, temperature, catalyst) and identify dominant factors .

Q. Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Verify bicyclic proton environments (e.g., axial/equatorial protons at δ 1.5–3.0 ppm) and sulfanyl methyl groups (singlet at δ 2.1–2.3 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ ~205 ppm) and quaternary carbons in the bicyclic system .
  • HRMS : Validate molecular formula (C₁₉H₂₄N₂OS₂) with <2 ppm mass accuracy .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat conformation of the bicyclic core) .

Q. Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Docking Studies : Target the 8-azabicyclo[3.2.1]octane moiety to G-protein-coupled receptors (e.g., opioid or chemokine receptors) using software like AutoDock Vina. Prioritize derivatives with enhanced binding affinity (ΔG < −8 kcal/mol) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å). Focus on sulfanyl groups’ role in hydrophobic interactions .
  • QSAR Models : Corolate substituent electronic parameters (Hammett σ) with in vitro activity data to predict optimal R-group modifications .

Q. Advanced: How to address conflicting biological activity data in different assay systems?

Methodological Answer:
Contradictions arise due to:

  • Assay Conditions : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂). For example, serum proteins in cell-based assays may reduce bioavailability vs. biochemical assays .
  • Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation. Adjust EC₅₀ values based on half-life (e.g., t₁/₂ > 60 min for viable leads) .
  • Off-Target Effects : Screen against related receptors (e.g., σ-1 or adrenergic receptors) via radioligand binding assays to rule out cross-reactivity .

Q. Basic: What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) for high-purity (>95%) isolation. Monitor at 254 nm due to the carbonyl chromophore .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to remove unreacted starting materials. Cooling rates (<1°C/min) improve crystal quality .
  • Derivatization : Convert residual amines to urea derivatives via carbodiimide coupling for easier separation .

Q. Advanced: What strategies mitigate racemization during functionalization of the bicyclic core?

Methodological Answer:

  • Chiral Auxiliaries : Temporarily install a chiral directing group (e.g., Evans oxazolidinone) to control stereochemistry during sulfanyl addition .
  • Low-Temperature Reactions : Conduct reactions at −78°C (dry ice/acetone bath) to slow epimerization .
  • Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers post-synthesis .

Propriétés

IUPAC Name

2-benzylsulfanyl-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS2/c1-20-16-9-14-7-8-15(10-16)18(14)17(19)12-21-11-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSVDEBXUWJBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.